5,7-Dibromo-2,1,3-benzothiadiazol-4-amine
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Overview
Description
5,7-Dibromo-2,1,3-benzothiadiazol-4-amine is a chemical compound with the molecular formula C6H3Br2N3S. It is a derivative of benzothiadiazole, characterized by the presence of two bromine atoms at positions 5 and 7, and an amine group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,7-Dibromo-2,1,3-benzothiadiazol-4-amine can be synthesized through a multi-step process starting from 2,1,3-benzothiadiazole. The synthesis typically involves the bromination of 2,1,3-benzothiadiazole using bromine in the presence of a suitable solvent, such as hydrobromic acid . The reaction conditions must be carefully controlled to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-2,1,3-benzothiadiazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
5,7-Dibromo-2,1,3-benzothiadiazol-4-amine has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of light-emitting diodes (LEDs) and conducting polymers.
Photovoltaic Devices: The compound is employed in the development of organic solar cells due to its favorable electronic properties.
Sensors: Its unique chemical structure makes it suitable for use in chemical sensors and biosensors.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,7-dibromo-2,1,3-benzothiadiazol-4-amine involves its interaction with molecular targets through its bromine atoms and amine group. The compound can participate in electron transfer processes, influencing the electronic properties of the materials it is incorporated into. The molecular pathways involved include the formation of charge-transfer complexes and the modulation of electronic band structures .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Similar in structure but lacks the amine group at position 4.
5,7-Dichloro-2,1,3-benzothiadiazol-4-amine: Similar but with chlorine atoms instead of bromine.
4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole: Contains additional nitro groups, altering its reactivity and applications.
Uniqueness
5,7-Dibromo-2,1,3-benzothiadiazol-4-amine is unique due to the presence of both bromine atoms and an amine group, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials for electronic and optoelectronic applications .
Properties
Molecular Formula |
C6H3Br2N3S |
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Molecular Weight |
308.98 g/mol |
IUPAC Name |
5,7-dibromo-2,1,3-benzothiadiazol-4-amine |
InChI |
InChI=1S/C6H3Br2N3S/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,9H2 |
InChI Key |
UNGCOFBQQGXJMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1Br)N)Br |
Origin of Product |
United States |
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